molecular formula C10H19N5O2S B2559685 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide CAS No. 1207023-79-7

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2559685
CAS No.: 1207023-79-7
M. Wt: 273.36
InChI Key: RLTVTGDPDJINHD-UHFFFAOYSA-N
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is an organic compound of interest for various scientific fields, including chemistry, biology, medicine, and industrial applications Its complex structure features a pyrimidine ring substituted with a dimethylamino group, as well as a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with 2-methylpyrimidine-4-amine and dimethylamine as the primary starting materials.

  • Reaction with Methanesulfonyl Chloride: : The pyrimidine compound is first reacted with methanesulfonyl chloride in the presence of a suitable base (e.g., triethylamine) to introduce the methanesulfonamide group.

  • Dimethylamino Substitution: : The next step involves the substitution of a hydrogen atom on the pyrimidine ring with a dimethylamino group. This reaction often requires a strong base (e.g., sodium hydride) and dimethylamine.

  • Final Coupling Step: : The final step is the coupling of the intermediate with ethylene diamine under mild heating conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize yield and efficiency. Process optimization techniques such as catalyst selection, temperature control, and solvent management are crucial for scaling up the synthesis for commercial use.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo several types of chemical reactions:

  • Oxidation: : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. Oxidation typically affects the dimethylamino group or the methanesulfonamide moiety.

  • Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride. Such reactions can target the pyrimidine ring or methanesulfonamide group.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring and the dimethylamino group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Sodium hydride (NaH), alkyl halides, and acyl halides

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. Generally, oxidation products might include N-oxides, while reduction products might result in amine derivatives. Substitution reactions typically yield various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide finds applications in multiple fields:

  • Chemistry: : Used as an intermediate in organic synthesis, especially in the creation of complex heterocyclic compounds.

  • Biology: : Investigated for its potential as a ligand in binding studies involving proteins and nucleic acids.

  • Medicine: : Studied for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

When compared with similar compounds, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide exhibits unique properties due to its specific functional groups and structure. Similar compounds include:

  • N-(2-(2-Aminoethyl)pyrimidin-4-yl)methanesulfonamide: : Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.

  • N-(2-((6-(dimethylamino)pyridin-4-yl)amino)ethyl)methanesulfonamide: : Features a pyridine ring instead of a pyrimidine ring, leading to distinct interaction profiles with biological targets.

List of Similar Compounds

  • N-(2-(2-Aminoethyl)pyrimidin-4-yl)methanesulfonamide

  • N-(2-((6-(dimethylamino)pyridin-4-yl)amino)ethyl)methanesulfonamide

  • N-(2-(2-Dimethylaminoethyl)pyrimidin-4-yl)methanesulfonamide

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2S/c1-8-13-9(7-10(14-8)15(2)3)11-5-6-12-18(4,16)17/h7,12H,5-6H2,1-4H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVTGDPDJINHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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